molecular formula C8H7NO4 B1296390 4-(Methoxycarbonyl)nicotinic acid CAS No. 24202-74-2

4-(Methoxycarbonyl)nicotinic acid

Cat. No. B1296390
CAS RN: 24202-74-2
M. Wt: 181.15 g/mol
InChI Key: QLOYEIURVSRKOV-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)nicotinic acid is a chemical compound with the empirical formula C8H7NO4 . It has a molecular weight of 181.15 . The IUPAC name for this compound is 4-(methoxycarbonyl)nicotinic acid . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 4-(Methoxycarbonyl)nicotinic acid is 1S/C8H7NO4/c1-13-8(12)5-2-3-9-4-6(5)7(10)11/h2-4H,1H3,(H,10,11) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-(Methoxycarbonyl)nicotinic acid is a solid at room temperature .

Scientific Research Applications

Receptors and Pharmacological Effects

  • PUMA-G and HM74 as Receptors : 4-(Methoxycarbonyl)nicotinic acid, as a derivative of nicotinic acid, is relevant in pharmacology. PUMA-G and HM74 have been identified as receptors for nicotinic acid, mediating its anti-lipolytic effect in adipose tissue. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation, crucial for its lipid-lowering action in vivo (Tunaru et al., 2003).

  • Herbicidal Activity and SAR Study : Derivatives of nicotinic acid have been synthesized and demonstrated herbicidal activity against certain weeds. This suggests potential applications of 4-(Methoxycarbonyl)nicotinic acid in agriculture for weed control (Yu et al., 2021).

Mechanism of Action Studies

  • High and Low Affinity Receptors Identification : Research on nicotinic acid has led to the identification of high and low affinity receptors, HM74 and HM74A. These receptors play a critical role in the drug's action in dyslipidemia treatment, which could be relevant for derivatives like 4-(Methoxycarbonyl)nicotinic acid (Wise et al., 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

properties

IUPAC Name

4-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-4-6(5)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOYEIURVSRKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316387
Record name 4-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)nicotinic acid

CAS RN

24202-74-2
Record name 24202-74-2
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Record name 4-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxycarbonyl)pyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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